WHI-P258
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6,7-dimethoxy-N-phenylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKCGAHOCZLYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274409 | |
| Record name | 6,7-dimethoxy-N-phenyl-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21561-09-1 | |
| Record name | 6,7-dimethoxy-N-phenyl-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 6,7-Dimethoxy-N-phenylquinazolin-4-amine
The synthesis of 6,7-dimethoxy-N-phenylquinazolin-4-amine and its precursors is well-documented, employing several reliable strategies. The most common approaches begin with either a pre-formed quinazoline (B50416) ring that is subsequently functionalized or the construction of the heterocyclic system from an anthranilic acid derivative.
A prevalent and efficient method for synthesizing the target compound is the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-6,7-dimethoxyquinazoline (B18312) and aniline (B41778) or its derivatives. This reaction is a cornerstone in quinazoline chemistry due to its high reliability and versatility. The process typically involves refluxing the 4-chloro intermediate with the desired aniline in a suitable solvent, such as isopropanol (B130326) or ethanol. researchgate.net The chlorine atom at the C4 position of the quinazoline ring is highly activated towards nucleophilic attack, facilitating its displacement by the amino group of the aniline.
The general reaction is as follows:
Starting Materials : 4-chloro-6,7-dimethoxyquinazoline and a substituted or unsubstituted aniline.
Solvent : Isopropanol is commonly used. researchgate.net
Conditions : The mixture is typically heated at reflux for several hours to ensure the completion of the reaction. researchgate.net
This method's adaptability allows for the creation of a wide array of N-phenyl substituted analogues by simply varying the aniline reactant.
An alternative fundamental approach involves building the quinazoline ring from the ground up, starting with precursors like 2-amino-4,5-dimethoxybenzoic acid or its derivatives. This pathway consists of several steps:
Cyclization : The initial step involves the condensation of a 2-amino-4,5-dimethoxybenzoate derivative with a source of a single carbon atom, such as formamide (B127407), to form the pyrimidinone ring of the quinazoline system. Heating ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide, for instance, yields the corresponding 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one. nih.gov
Chlorination : The resulting quinazolin-4(3H)-one is then converted into the highly reactive 4-chloro-6,7-dimethoxyquinazoline intermediate. This is typically achieved by treating the quinazolinone with a chlorinating agent like phosphoryl chloride (POCl3) or thionyl chloride (SOCl2). nih.govacs.org
Amination : The final step is the amination of the 4-chloro intermediate with aniline, as described in the previous section.
This condensation route is valuable as it allows for modifications to be introduced onto the benzene (B151609) ring portion of the quinazoline core by starting with appropriately substituted anthranilic acid derivatives. nih.gov
Derivatization Strategies for Analogues of 6,7-Dimethoxy-N-phenylquinazolin-4-amine
To explore the chemical space around 6,7-dimethoxy-N-phenylquinazolin-4-amine, extensive derivatization strategies have been employed. These modifications are primarily focused on two areas: substitutions on the N-phenyl ring and alterations to the quinazoline core itself.
Varying the substituents on the N-phenyl ring is a common strategy to modulate the properties of the final compound. By reacting 4-chloro-6,7-dimethoxyquinazoline with a diverse library of substituted anilines, a wide range of analogues can be generated. acs.orgnih.gov This approach allows for the systematic investigation of how different electronic and steric properties on the phenyl ring influence the compound's characteristics. Examples of such substitutions include the introduction of ethynyl (B1212043) groups, halogens (chloro, bromo, iodo), and other functionalities. nih.govrjsocmed.com
| Substituent on Phenyl Ring | Resulting Compound Name Fragment | Reference |
|---|---|---|
| 4-chlorophenyl | N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl) | nih.gov |
| 4-bromophenyl | N-(2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl) | nih.gov |
| 3-iodophenyl | N-(2-(3-iodophenyl)-1H-benzo[d]imidazol-6-yl) | nih.gov |
| 3,4-dichlorophenyl | N-(2-(3,4-dichlorophenyl)-1H-benzo[d]imidazol-6-yl) | nih.gov |
Alterations to the quinazoline scaffold itself represent another important derivatization strategy. These modifications can include introducing substituents at other available positions on the ring or changing the existing methoxy (B1213986) groups.
Substitution at the C2-Position : One approach involves starting with a 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) intermediate. The greater reactivity of the C4-position allows for selective amination with an aniline derivative, leaving the chlorine atom at the C2-position intact. researchgate.netnih.gov This C2-chloro group can then serve as a handle for further nucleophilic substitution reactions, allowing for the introduction of a second point of diversity on the quinazoline core.
Modification of Alkoxy Groups : The 6,7-dimethoxy groups can also be modified. Syntheses have been reported starting from precursors where these methoxy groups are replaced with longer alkoxy chains, such as 6,7-bis(2-methoxyethoxy) groups. nih.gov This modification alters the solubility and steric profile of the molecule.
| Position of Modification | Type of Modification | Starting Intermediate | Reference |
|---|---|---|---|
| C2 | Introduction of a chloro substituent | 2,4-dichloro-6,7-dimethoxyquinazoline | researchgate.netnih.gov |
| C6, C7 | Replacement of methoxy with methoxyethoxy groups | 6,7-bis(2-methoxyethoxy)-quinazolin-4(3H)-one | nih.gov |
These derivatization strategies are instrumental in developing libraries of related compounds, enabling a thorough exploration of their potential applications.
Integration of Carborane Moieties into Quinazoline Scaffolds
The incorporation of carborane cages into quinazoline scaffolds has emerged as a significant strategy for creating hybrid organic-inorganic molecules. These efforts aim to combine the chemical and physical properties of carboranes, such as their high thermal stability and hydrophobicity, with the established biological scaffold of quinazoline. tsijournals.commdpi.com Research has demonstrated several methodologies for linking these two distinct chemical entities.
The primary approaches involve creating covalent bonds at various positions on the quinazoline ring, including the C-2, C-4, and C-6 positions. tsijournals.comnih.gov One method involves linking an o-carborane (B102288) cage to the C-2 position of the quinazoline ring through a thioether linkage. tsijournals.comnih.gov Another strategy connects the carborane moiety to the C-4 position via an ether bond. tsijournals.comnih.gov Furthermore, carborane groups have been successfully attached at the C-6 position. tsijournals.comnih.gov
A distinct synthetic route focuses on attaching the carborane unit to the exocyclic amine of a 2-phenylquinazolin-4-amine (B85525) scaffold. In one study, N-carboranyl 2-phenylquinazolin-4-amine derivatives were synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction. researchgate.net This involved coupling a substituted 2-phenylquinazolin-4-amine with closo-9-Br-1,7-dicarbadodecaborane. researchgate.net The reaction conditions for this transformation utilized a palladium catalyst (SPhos Pd G4) with SPhos as the ligand and potassium tert-butoxide (KOtBu) as the base in 1,4-dioxane (B91453) at 80 °C. researchgate.net
To enhance properties such as water solubility for potential biological applications, the hydrophobic closo-carborane cages can be chemically transformed into more hydrophilic nido-carborane structures. This is typically achieved through a degradative conversion process, for example, by reacting the closo-carboranylquinazoline with potassium hydroxide (B78521) in methanol. tsijournals.comnih.govlookchem.com
| Linkage Position | Linker Type | Synthetic Strategy | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| C-2 | Thioether | Linkage of o-carborane cage | Not specified | tsijournals.comnih.gov |
| C-4 | Ether | Connection of o-carborane cage | Not specified | tsijournals.comnih.gov |
| C-6 | Iminomethylbenzyl | Attachment of carborane moieties | Not specified | tsijournals.comnih.gov |
| N-atom (exocyclic) | Direct N-B bond | Buchwald-Hartwig amination | closo-9-Br-1,7-dicarbadodecaborane, SPhos Pd G4, SPhos, KOtBu, 1,4-dioxane | researchgate.net |
Synthesis of Quinazolinone Derivatives
The quinazolinone core is a prevalent heterocyclic structure, and numerous synthetic methods have been developed for its construction. rsc.orgnih.gov These strategies often begin with readily available precursors like anthranilic acid and its derivatives. nih.govnih.govtandfonline.com
A widely employed and classical method is the condensation of N-acylanthranilic acids with primary amines. nih.gov This pathway typically involves the initial acylation of anthranilic acid, followed by a dehydrative cyclization to form a benzoxazinone (B8607429) intermediate. nih.govnih.gov This intermediate is then treated with an appropriate amine or amine derivative (such as hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) acetate) to yield the final 2,3-substituted-4(3H)-quinazolinone. nih.govnih.gov Acetic anhydride (B1165640) is a common reagent used to facilitate the ring closure to the benzoxazinone. nih.govnih.gov
Modern synthetic chemistry has introduced a variety of alternative and often more efficient methodologies. These include one-pot syntheses, microwave-assisted reactions, and the use of diverse catalytic systems. tandfonline.comujpronline.com Green chemistry approaches have also been applied, utilizing environmentally benign solvents or solvent-free conditions. tandfonline.comnih.gov For instance, a mechanochemical multi-component strategy involving grinding anthranilic acid, triethyl orthoformate, and an aromatic amine with thiamine (B1217682) hydrochloride as an organocatalyst has been reported to produce quinazolinones in high yields. nih.gov Another green method employs deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. tandfonline.com
Catalysis plays a crucial role in many contemporary syntheses of quinazolinones. A range of catalysts, from simple acids to transition metals, have been utilized:
Organocatalysis : Brønsted acids like p-toluenesulfonic acid (p-TSA) can catalyze the reaction between anthranilamide and aldehydes under solvent-free mechanochemical grinding conditions. frontiersin.org
Metal-free Catalysis : A simple and eco-friendly method involves the reaction of 2-aminoacetophenones with isocyanates or isothiocyanates, producing only water as a byproduct under metal-free conditions. frontiersin.org
Transition-Metal Catalysis : Copper- and palladium-catalyzed reactions are common. ujpronline.comorganic-chemistry.org For example, a copper(I) bromide-catalyzed domino reaction of alkyl halides and anthranilamides under air affords 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org
The Niementowski synthesis is a notable classical method that involves the thermal condensation of anthranilic acid with an excess of formamide to produce quinazolin-4-one. nih.govgeneris-publishing.com Modifications to this procedure, such as adjusting the reaction temperature and reactant ratios, have been shown to significantly increase the yield. generis-publishing.com
| Synthetic Method | Key Precursors | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Benzoxazinone Intermediate Route | Anthranilic acid, Acyl chlorides, Amines | 1. Acylation 2. Acetic anhydride 3. Amine condensation | 2,3-disubstituted 4(3H)-quinazolinones | nih.govnih.gov |
| Niementowski Synthesis | Anthranilic acid, Formamide | Heating at 130-135 °C | Quinazolin-4-one | nih.govgeneris-publishing.com |
| Organocatalytic Mechanochemical Grinding | Anthranilic acid, Triethyl orthoformate, Aromatic amines | Thiamine hydrochloride (VB1), mortar and pestle | Substituted quinazolinones | nih.gov |
| Microwave-Assisted Synthesis | Anthranilic acid, Trimethyl orthoformate, Amine | Microwave irradiation (120 °C), Ethanol | 3-substituted-quinazolin-4(3H)-ones | tandfonline.com |
| Metal-Free Cyclization | 2-Aminoacetophenones, Isocyanates/Isothiocyanates | Metal-free, air and water tolerant | 4-Methylene-3-substituted quinazolinones | frontiersin.org |
| Copper-Catalyzed Domino Reaction | Alkyl halides, Anthranilamides | Copper(I) bromide, Air | 2-substituted quinazolin-4(3H)-ones | organic-chemistry.org |
Molecular Targets and Mechanisms of Action
Kinase Inhibition Profiles
The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs). rsc.orgijcce.ac.ir The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cellular processes like proliferation, differentiation, and survival. doi.orgbiorxiv.org Its overexpression or mutation is a hallmark of various solid tumors, making it a prime target for cancer therapy. biorxiv.orgnih.govnih.gov Derivatives of 6,7-dimethoxy-N-phenylquinazolin-4-amine have been identified as potent inhibitors of EGFR. The presence of electron-donating groups, such as the 6,7-dimethoxy substitution, on the quinazoline (B50416) core has been shown to be favorable for EGFR inhibition. nih.gov These substitutions can lead to a slight deviation of the quinazoline core in the active site of EGFR, resulting in shorter, stronger hydrogen bonds with key amino acid residues like Met769. nih.gov
Derivatives of 6,7-dimethoxy-N-phenylquinazolin-4-amine typically function as ATP-competitive inhibitors. ijcce.ac.irbiorxiv.org They target the intracellular tyrosine kinase domain of the EGFR, specifically the adenosine (B11128) triphosphate (ATP) binding site. ijcce.ac.ir By occupying this pocket, the inhibitors prevent the binding of ATP, thereby blocking the ligand-induced autophosphorylation of the receptor. nih.gov This action halts the downstream signaling pathways that are responsible for cell proliferation and survival. biorxiv.org Molecular docking studies have confirmed that these compounds can bind effectively to the ATP-binding site of EGFR. frontiersin.org The quinazoline nitrogen (N-1) often forms a critical hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine (B156593) moiety of ATP. nih.gov
The development of EGFR inhibitors has progressed through several generations to combat acquired resistance, which often arises from mutations in the EGFR kinase domain. nih.gov While first-generation inhibitors like gefitinib (B1684475) and erlotinib (B232) are effective against activating mutations (e.g., L858R, del19), their efficacy is limited by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation. nih.gov Research has focused on developing quinazoline-based inhibitors that are active against both wild-type (wt) and mutant forms of EGFR. nih.gov For instance, certain novel 6,7-disubstituted 4-anilino-quinazoline derivatives have shown higher inhibition against wild-type EGFR kinase than the reference drug lapatinib. nih.gov Overcoming resistance mutations like T790M and the subsequent C797S mutation remains a significant challenge, driving the development of new generations of inhibitors, including allosteric inhibitors that bind to sites other than the ATP pocket. nih.gov
Table 1: EGFR Inhibition by Selected Quinazoline Derivatives This table is for illustrative purposes and synthesizes data from multiple sources. Specific IC50 values are context-dependent.
| Compound Type | Target | IC50 (nM) | Reference |
| 4-(3'-bromoanilino)-6,7-dimethoxyquinazoline | EGFR | ~0.4-51 | doi.org |
| 6-arylureido-4-anilinoquinazoline derivative (7i) | EGFR | 17.32 | frontiersin.org |
| 6,7-disubstituted 4-anilino-quinazoline | EGFRwt | 20.72 | nih.gov |
| Trimethoxy quinazoline derivative (Compound 6) | EGFR | 106 | mdpi.com |
| F-MPG (anilino quinazoline) | EGFR (HCC827 cells) | 5.3 | rsc.org |
| OH-MPG (anilino quinazoline) | EGFR (HCC827 cells) | 2.0 | rsc.org |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govresearchgate.net Inhibition of the VEGF/VEGFR-2 signaling pathway is a validated and promising strategy for cancer treatment. researchgate.netnih.gov Several series of 6,7-dimethoxy-4-anilinoquinazoline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. researchgate.netnih.gov These compounds also exert their inhibitory effect by targeting the ATP-binding site of the VEGFR-2 kinase domain. researchgate.netnih.gov Molecular docking studies show that these derivatives can fit well into the active site, forming key interactions with amino acids such as Asp1044 and Glu883. nih.gov
Table 2: VEGFR-2 Inhibition by Selected 6,7-dimethoxyquinazoline (B1622564) Derivatives This table is for illustrative purposes and synthesizes data from multiple sources. Specific IC50 values are context-dependent.
| Compound | Target | IC50 (µM) | Reference |
| Compound SQ2 | VEGFR-2 | 0.014 | nih.gov |
| Compound 14b | VEGFR-2 | 0.016 | researchgate.netnih.gov |
| Methylbenzamide compound 27 | VEGFR-2 | 0.016 | researchgate.net |
| Trimethoxy quinazoline derivative (Compound 6) | VEGFR-2 | 0.0981 | mdpi.com |
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling. nih.gov While most JAKs are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, where it plays a vital role in lymphoid cell development. nih.gov This restricted expression profile makes JAK3 an attractive therapeutic target for immune-mediated diseases and T-cell malignancies. nih.gov The compound 4-(4-hydroxyphenylamino)-6,7-dimethoxyquinazoline has been identified as an inhibitor of Janus kinase 3. researchgate.net First-generation JAK inhibitors, known as jakinibs, often block multiple JAK isoforms, which can lead to side effects. nih.govnih.gov Therefore, developing selective JAK3 inhibitors is a key research goal to improve the therapeutic index. nih.gov Like other kinase inhibitors, JAK inhibitors are ATP-competitive, binding to the ATP-binding site in the kinase domain to prevent signal transduction. mdpi.com
The structural similarities between the ATP-binding sites of different kinases allow for the design of multi-target or dual kinase inhibitors. Several compounds based on the quinazoline scaffold have been reported to inhibit both EGFR and VEGFR-2. ijcce.ac.irmdpi.com This dual inhibition is a particularly attractive strategy in oncology, as it can simultaneously target tumor cell proliferation (via EGFR) and tumor-induced angiogenesis (via VEGFR-2). For example, a trimethoxy quinazoline derivative was evaluated as both a VEGFR-2 and EGFR inhibitor, showing IC50 values of 98.1 nM and 106 nM, respectively. mdpi.com Similarly, another potent derivative demonstrated effective binding to both VEGFR-2 and EGFR, with inhibition constants of 0.9 µM and 20.67 µM, respectively, indicating a potential for dual activity. ijcce.ac.ir
Glycogen Synthase Kinase-3 (GSK-3a/b) and CDC-like Kinase 1 (CLK1) Inhibition
c-Met Kinase Inhibition
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers. Research into structurally related compounds provides strong evidence for the potential of 6,7-dimethoxy-N-phenylquinazolin-4-amine derivatives as c-Met kinase inhibitors. A study focused on a series of 6,7-dimethoxy-4-anilinoquinolines, which share a similar core structure, identified them as potent inhibitors of c-Met kinase. One of the most potent compounds in this series exhibited an IC50 value of 0.030 ± 0.008 µM. acs.org Molecular docking studies suggest that these compounds likely bind to the ATP-binding site of the c-Met kinase. acs.org
| Compound Derivative | Target Kinase | IC50 (µM) |
| Substituted 6,7-dimethoxy-4-anilinoquinoline | c-Met | 0.030 ± 0.008 |
This table presents the inhibitory activity of a closely related derivative against c-Met kinase.
Modulation of Efflux Transporter Proteins
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporter proteins that actively efflux therapeutic agents from cancer cells. Derivatives of 6,7-dimethoxy-N-phenylquinazolin-4-amine have shown promise in overcoming MDR by inhibiting these efflux pumps.
P-glycoprotein (P-gp) Inhibition and Activity Modulation
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized efflux pump. A novel P-gp inhibitor with a quinazoline scaffold, structurally related to 6,7-dimethoxy-N-phenylquinazolin-4-amine, demonstrated high potency in reversing doxorubicin (B1662922) resistance in K562/A02 cells, with an EC50 of 57.9 ± 3.5 nM. nih.gov The mechanism of action for these quinazoline-based inhibitors involves multiple facets. They have been shown to increase the intracellular accumulation of P-gp substrates, such as doxorubicin, and block the efflux of fluorescent substrates like Rhodamine 123. nih.gov Furthermore, these compounds can suppress the ATPase activity of P-gp, which is essential for its transport function. nih.govnih.gov This suggests a direct interaction with the transporter, potentially competing with substrates for binding or interfering with the conformational changes required for ATP hydrolysis and drug efflux. nih.gov
Breast Cancer Resistance Protein (BCRP/ABCG2) Inhibition
Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is another key ABC transporter implicated in MDR. Research has shown that N-phenylquinazolin-4-amine derivatives can act as potent inhibitors of BCRP. nih.gov The inhibitory mechanism of these compounds against BCRP is believed to be competitive, where they vie with chemotherapeutic agents for the substrate-binding sites on the transporter. researchgate.net This leads to an increased intracellular concentration of the anticancer drugs. Studies on polymethoxylated N-carboranyl quinazolines, which include the 6,7-dimethoxy substitution pattern, have identified potent BCRP inhibitors. nih.gov For instance, a derivative in this class, N-(closo-1,7-dicarbadodecaboran(12)-9-yl)-6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-quinazolin-4-amine, exhibited a strong inhibitory effect on ABCG2 in the lower nanomolar range. nih.gov
| Efflux Transporter | Derivative Class | Potency |
| P-glycoprotein (P-gp) | Quinazoline scaffold derivative | EC50 = 57.9 ± 3.5 nM |
| BCRP/ABCG2 | Polymethoxylated N-carboranyl quinazoline | Lower nanomolar range |
This table summarizes the inhibitory potency of related derivatives against key efflux transporter proteins.
Mechanisms of Cell Death Induction
In addition to inhibiting key cellular enzymes and transporters, 6,7-dimethoxy-N-phenylquinazolin-4-amine and its derivatives can directly induce cell death in cancer cells, primarily through the process of apoptosis.
Apoptosis Induction in Cancer Cells
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, contributing to their uncontrolled proliferation. Studies on 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives have demonstrated their ability to induce apoptosis in cancer cell lines. nih.gov The induction of apoptosis by these compounds is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov At the molecular level, the apoptotic pathway induced by these quinazoline derivatives frequently involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program. mdpi.com Specifically, the activation of effector caspases, such as caspase-3 and caspase-7, has been observed following treatment with these compounds. researchgate.net The activation of these caspases leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.
Downregulation of Anti-Apoptotic Proteins
The quinazoline scaffold is a core structure in a variety of compounds that have been identified as inducers of apoptosis, a programmed cell death pathway essential for tissue homeostasis. nih.gov The induction of apoptosis is a key mechanism for many cytotoxic agents used in therapeutic applications. nih.gov A critical step in the apoptotic process is the regulation of pro- and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. jst.go.jp Anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 prevent cell death by sequestering their pro-apoptotic counterparts. researchgate.net
Research into synthetic phenylquinazoline derivatives has shown that certain compounds within this class can trigger apoptosis by specifically targeting and promoting the downregulation of pro-survival Bcl-2 family proteins. jst.go.jp For instance, some novel phenylquinazoline derivatives have been observed to induce the downregulation of BCL-2 or both BCL-2 and BCL-XL expression, which in turn facilitates the release of mitochondrial Cytochrome C, a key event in the intrinsic apoptotic pathway. While direct studies on 6,7-dimethoxy-N-phenylquinazolin-4-amine are not extensively detailed in the available literature, the known pro-apoptotic activity of the broader quinazoline class suggests a potential mechanism involving the modulation of these critical anti-apoptotic proteins. nih.govjst.go.jp
Caspase Activation and DNA Fragmentation Pathways
The initiation of apoptosis converges on the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.gov These enzymes are responsible for the systematic disassembly of the cell. nih.gov Quinazoline-based compounds have been identified as potent activators of the caspase cascade, leading to the execution of the apoptotic program. nih.gov The activation of effector caspases, such as caspase-3, is a central event that leads to the cleavage of numerous cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation. nih.govnih.gov
Studies on compounds structurally related to 6,7-dimethoxy-N-phenylquinazolin-4-amine have provided insights into these mechanisms. For example, a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives were shown to induce apoptosis in cancer cell lines. nih.gov The apoptotic mechanism was confirmed through multiple analytical methods, including staining techniques that revealed characteristic nuclear changes and flow cytometry that quantified apoptotic cell populations. nih.gov Crucially, DNA ladder analysis, a hallmark of apoptosis, demonstrated that these compounds lead to the fragmentation of genomic DNA. nih.gov This evidence strongly suggests that the 6,7-dimethoxy-N-phenylquinazolin-4-amine scaffold is capable of initiating the caspase cascade, leading to subsequent DNA fragmentation.
Other Putative Molecular Interactions
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govnih.gov The quinazoline and quinazolinone scaffolds have emerged as structures of interest in the design of novel AChE inhibitors. nih.govnih.govnih.govresearchgate.net
A variety of quinazoline derivatives have been synthesized and evaluated for their ability to inhibit cholinesterases. nih.govnih.gov For example, certain 3,4-dihydroquinazoline derivatives displayed inhibitory activity against both AChE and butyrylcholinesterase (BChE), with some compounds showing high affinity and selectivity for BChE. nih.gov Furthermore, other series of quinazolin-4(3H)-one derivatives have been designed and demonstrated promising AChE inhibitory activity. researchgate.netnih.gov While direct experimental data on the acetylcholinesterase inhibitory activity of 6,7-dimethoxy-N-phenylquinazolin-4-amine is not prominently available, the consistent findings for the broader quinazoline class suggest that this compound could be a subject for investigation in this area. researchgate.netresearchgate.net
Anti-Angiogenic Pathway Modulation, e.g., VEGF
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. researchgate.netmdpi.com The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through its receptor VEGFR-2, is a primary regulator of angiogenesis. nih.govresearchgate.net Consequently, inhibiting the VEGF/VEGFR-2 pathway is a major strategy in cancer therapy. nih.govresearchgate.net
The 6,7-dimethoxy-4-anilinoquinazoline scaffold, which is the core structure of 6,7-dimethoxy-N-phenylquinazolin-4-amine, has been specifically identified as a potent framework for the development of VEGFR-2 inhibitors. nih.govresearchgate.net A study focused on a series of 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety found that these compounds are potent inhibitors of VEGFR-2 kinase. nih.gov One compound from this series, compound 14b , exhibited particularly strong inhibitory activity against VEGFR-2 and potent antiproliferative effects against human cancer cell lines. nih.govresearchgate.net Molecular docking studies confirmed that these compounds bind effectively to the ATP-binding site of VEGFR-2. nih.govresearchgate.net
| Compound | VEGFR-2 IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 14b | 0.016 ± 0.002 | Hep-G2 | Low-micromolar range | nih.govresearchgate.net |
| 14b | 0.016 ± 0.002 | MCF-7 | Low-micromolar range | nih.govresearchgate.net |
These findings strongly indicate that 6,7-dimethoxy-N-phenylquinazolin-4-amine belongs to a class of compounds with significant potential to modulate the VEGF signaling pathway, thereby inhibiting angiogenesis. nih.govresearchgate.net
Structure Activity Relationship Sar Investigations
Influence of Substituents on Quinazoline (B50416) Core
The substitution pattern on the quinazoline core is a critical determinant of the biological activity of 6,7-dimethoxy-N-phenylquinazolin-4-amine derivatives. The nature and position of these substituents can significantly modulate the compound's affinity and selectivity for its biological targets.
Role of Methoxy (B1213986) Groups at 6,7-Positions
The presence of methoxy groups at the 6 and 7-positions of the quinazoline ring is a hallmark of many potent kinase inhibitors. nih.govnih.gov These electron-donating groups have been shown to be highly favorable for activity, particularly in the context of epidermal growth factor receptor (EGFR) inhibition. nih.govnih.gov The 6,7-dimethoxy substitution pattern appears to be optimal for high-potency inhibition of EGFR, with one of the most potent analogues in a study featuring this arrangement, exhibiting an IC50 of 29 pmol/L. nih.gov The introduction of these groups can enhance the binding affinity of the molecule to its target, likely through favorable interactions within the ATP-binding pocket. nih.gov Studies have indicated that the 6,7-dimethoxy substitution is more favorable for EGFR inhibition compared to bulkier groups like 2-methoxy-ethoxy, as it causes a slight deviation of the quinazoline core in the active site, leading to shorter hydrogen bonds with key residues such as Met769. nih.gov
Impact of Substitution Patterns on Biological Activity
Beyond the crucial 6,7-dimethoxy groups, other substitutions on the quinazoline core can further refine the biological activity profile. SAR studies have demonstrated that the introduction of different functional groups at various positions can lead to a range of biological responses. For instance, the presence of halogens or other electron-rich substituents at the 6-position has been shown to promote anti-cancer and anti-microbial activities. nih.gov
The size and nature of substituents at the 6- and 7-positions are well-tolerated, allowing for the introduction of bulky groups which can be exploited to enhance particular biological activities. nih.gov For example, the fusion of dioxygenated rings to the quinazoline scaffold has been explored, with the size of the fused ring being a crucial factor for biological activity. nih.gov Specifically, a heptatomic ring derivative demonstrated potent in vitro inhibitory activity. nih.gov
Furthermore, the introduction of an arylidene-semicarbazone moiety at the C-6 position has yielded compounds with remarkable antiproliferative activity. mdpi.com
N-Phenyl Moiety Modifications and Their Biological Consequences
The N-phenyl moiety, also known as the 4-anilino group, plays a pivotal role in the interaction of these quinazoline derivatives with their biological targets. Modifications to this part of the molecule have profound effects on their inhibitory potency and selectivity. The 4-anilino group is considered essential for affinity towards the ATP-binding pocket of kinases like EGFR. nih.gov
Effects of Aromatic Substitutions (e.g., trifluoromethyl, phenylethynyl)
Substituents on the aniline (B41778) ring can significantly influence the biological activity. The introduction of a trifluoromethyl (-CF3) group, a potent electron-withdrawing group, has been a successful strategy in medicinal chemistry to enhance the biological activity of various compounds. In the context of 2-anilinoquinoline derivatives, the incorporation of trifluoromethyl groups has led to the development of potent anti-cancer agents. nih.gov The -CF3 group can improve binding energy, driven by electrostatic interactions and solvation free energy. researchgate.net
SAR investigations have shown that substitution of the aniline ring with large lipophilic and electron-withdrawing groups, such as chlorine or bromine, is often preferred at the C-3′ and C-4′ positions. For instance, a 3'-bromo-4'-hydroxylphenylamino-6,7-dimethoxyquinazoline derivative exhibited potent cytotoxic activity against human glioblastoma cells. researchgate.net
| Compound | Aniline Substitution | Target/Assay | Activity (IC50) |
| Analog of Compound 20 | 3'-Chloro | EGFR Kinase | 2.7 µM |
| WHI-P154 | 3'-Bromo-4'-hydroxy | Glioblastoma cells | Micromolar concentrations |
| 8b | 4-(piperazin-1-yl)phenylamino | Various cancer cell lines | Superior efficacy |
Positional Isomerism and Activity Modulation
The position of substituents on the N-phenyl ring is a critical factor that modulates the biological activity of 4-anilinoquinazolines. nih.gov Generally, substitution at the 3-position with small, lipophilic groups is preferred for potent EGFR inhibition. nih.gov In contrast, ortho-substitution on the aniline ring can be detrimental to activity due to steric hindrance. beilstein-journals.orgacs.org For example, an ortho-methoxy analogue showed reduced antimalarial activity compared to its meta and para counterparts. acs.org
The following table illustrates the impact of positional isomerism on the activity of methoxy-substituted 2-anilino-4-amino-quinazolines against P. falciparum.
| Compound | Methoxy Position on Aniline Ring | Antimalarial Activity (EC50) |
| 1 | para | 124 nM |
| 23 | meta | 230 nM |
| 24 | ortho | 526 nM |
Linker Region Modifications and SAR
The linker region, which connects the quinazoline core to various substituents, also presents opportunities for structural modification to optimize biological activity. Extending the linker between the 4-amino substituent and the aryl ring has been explored. nih.gov While benzyl (B1604629) amines proved to be inactive, a phenethylamine analog showed weak antagonist activity. nih.gov
Furthermore, modifications to the secondary amine linker itself have been investigated. Replacing the secondary amine with an N-methyl or thiol group resulted in inactive compounds. nih.gov However, ether analogs demonstrated weak antagonist activity, though with a significant reduction in potency compared to the parent secondary amine compounds. nih.gov
In the development of dual EGFR/HER2 inhibitors, the replacement of a flexible -CH2-NH- linker with a more rigid -CO-NH- linker between the quinazoline ring and a salicylic ring did not radically influence the activity, suggesting that the coplanarity between these rings was not a critical factor for the SAR of this particular series. nih.gov
The length of a carbon chain linker can also be optimized. For instance, a flexible four-carbon linker between a sulfamoyl-aryl moiety and the quinazoline core was found to increase antiproliferative and inhibitory activities towards both wild-type and mutant EGFR. mdpi.com Similarly, in another series, an optimal carbon chain linker length of four was identified for the highest dual inhibitory activity. mdpi.com
Hydrogen Bonding Interactions and Pharmacophoric Groups
The biological activity of 6,7-dimethoxy-N-phenylquinazolin-4-amine is intricately linked to its specific hydrogen bonding capabilities and the spatial arrangement of its pharmacophoric groups. The quinazoline scaffold itself presents key sites for hydrogen bonding, which are crucial for its interaction with biological targets. The nitrogen atom at position 1 (N-1) of the quinazoline ring commonly acts as a hydrogen bond acceptor. This interaction is a recurring theme in the binding of quinazoline-based inhibitors to the hinge region of various kinases.
The secondary amine linker (-NH-) at the 4-position is a critical pharmacophoric element, serving as a hydrogen bond donor. This N-H group can form a crucial hydrogen bond with a backbone carbonyl group of a methionine residue within the ATP-binding site of protein kinases. This interaction helps to anchor the inhibitor in the active site. The phenyl ring attached to this amine contributes to the hydrophobic interactions within the binding pocket.
Furthermore, the methoxy groups at positions 6 and 7 of the quinazoline core can act as hydrogen bond acceptors. These groups extend into the solvent-accessible region of the binding site and can form additional hydrogen bonds, potentially with water molecules or amino acid residues, which can enhance binding affinity and selectivity. The precise orientation of these groups is vital for optimal interaction. In some related compounds, the ability of substituents to form intramolecular hydrogen bonds has been studied, which can influence the conformation of the molecule and its interaction with the target. For instance, studies on 4-anilino-5-fluoroquinazolines have characterized weak N-H···F intramolecular hydrogen bonds, highlighting how subtle changes in the scaffold can influence conformation and activity.
The key pharmacophoric features of 6,7-dimethoxy-N-phenylquinazolin-4-amine can be summarized as:
A hydrogen bond acceptor (N-1 of the quinazoline ring).
A hydrogen bond donor (the N-H group at the 4-position).
Aromatic rings (quinazoline and phenyl) for hydrophobic interactions.
Hydrogen bond acceptors (6- and 7-methoxy groups) for additional interactions.
Comparative SAR Studies with Related Quinazoline Scaffolds
The structure-activity relationship (SAR) of 6,7-dimethoxy-N-phenylquinazolin-4-amine can be better understood by comparing it with related quinazoline scaffolds. Modifications at various positions of the quinazoline ring and the N-phenyl group have led to significant insights into the structural requirements for biological activity.
Substitution at the 4-Anilino Position: The nature of the substituent on the phenyl ring at the 4-amino position significantly influences activity. In many related series, the introduction of small, electron-withdrawing groups on the anilino moiety can enhance potency. For example, in a series of 4-anilino-6,7-dimethoxyquinazoline derivatives, the presence of a 3-bromo-aniline substituent at the 4-position showed potent inhibitory activity against EGFR. This highlights the importance of the electronic and steric properties of the group at this position for optimal interaction with the target.
Modifications at the 6- and 7-Positions: The 6,7-dimethoxy substitution pattern is a common feature in many biologically active quinazolines. The presence of these electron-donating groups is often associated with increased activity. Comparative studies with other dialkoxy substitutions have shown that the methoxy groups provide a good balance of electronic properties and the ability to form favorable interactions. Replacing the 6,7-dimethoxy groups with a methylenedioxy group has also been explored, with some derivatives maintaining significant activity, suggesting some flexibility in the requirements for this region of the molecule.
Introduction of Other Scaffolds: Comparing the 6,7-dimethoxy-N-phenylquinazolin-4-amine scaffold to others reveals key determinants of activity. For instance, the replacement of the N-phenyl group with other heterocyclic rings or aliphatic chains can drastically alter the biological profile. In one study, replacing the anilino moiety with (E)-4-styrylanilines at the 4-position of the quinazoline core led to enhanced stability and lipophilicity, which in turn augmented antiproliferative activity.
The table below presents a comparative overview of the inhibitory concentrations (IC₅₀) of different quinazoline scaffolds against various cell lines, illustrating the impact of structural modifications.
| Compound/Scaffold | Substitution Pattern | Target Cell Line | IC₅₀ (µM) |
| 6,7-dimethoxy-4-(3-bromo-anilino)quinazoline | 3-bromo on anilino ring | HepG2 | 8.3 |
| 4-(Thiophen-2-ylmethanamino)-6,7-dimethoxyquinazoline | Thiophene-2-ylmethanamine at C-4 | A431 | 3.4 |
| 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivative (Cmpd 12) | Phenyl at N-4, piperazin-1-yl at C-2 | SKBR3 | 6.75 |
| 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivative (Cmpd 14) | Phenyl at N-4, piperazin-1-yl at C-2 | SKBR3 | 8.92 |
| 4,6-Disubstituted quinazoline V | Varies | BT474 | 0.081 |
| Quinazoline chalcone derivative VI | Chalcone moiety | MDCK II BCRP | 0.39 |
This table is for illustrative purposes and combines data from different studies on related quinazoline scaffolds.
These comparative studies underscore the importance of the 6,7-dimethoxy pattern for activity, while also demonstrating that modifications at the 4-position are crucial for fine-tuning the potency and selectivity of this class of compounds. The anilino group at the 4-position appears to be a key feature for a significant number of active derivatives, though other substitutions can also yield potent molecules.
Preclinical Pharmacological Evaluation
In Vitro Cytotoxicity and Antiproliferative Assays
The initial stages of evaluating the anticancer potential of 6,7-dimethoxy-N-phenylquinazolin-4-amine derivatives involve in vitro assays. These laboratory-based tests are crucial for determining the compound's ability to kill cancer cells or inhibit their proliferation.
A series of novel 4-anilino-6,7-dimethoxy quinazoline (B50416) derivatives have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. nih.gov Cytotoxicity assays were conducted using lines such as Human colon carcinoma (HCT116), Human chronic myeloid leukemia (K562), and Human breast cancer (SKBR3). nih.gov Among the synthesized compounds, one derivative, designated RB1, demonstrated the most potent activity against all three cell lines, with its efficacy being comparable to the standard chemotherapy drug cisplatin. nih.govresearchgate.net
Further studies have explored other derivatives. A series of 4-anilinoquinazoline (B1210976) analogues were tested for their anticancer efficacy in human breast cancer (BT-20) and human colorectal cancer (HCT116) cell lines. chimicatechnoacta.ru Additionally, the growth inhibitory properties of certain novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine derivatives have been studied against the MCF7 breast cancer cell line. rjsocmed.com Other research has focused on the cytotoxic potential of 6,7-dimethoxyquinazoline (B1622564) derivatives against HCT116 and HepG2 cells. nih.gov
The table below summarizes the cytotoxic activities of a key derivative, RB1, across different cancer cell lines.
Table 1: In Vitro Cytotoxicity of Derivative RB1
| Cell Line | Cancer Type | IC50 Value |
|---|---|---|
| HCT116 | Human Colon Carcinoma | Data not specified |
| K562 | Human Chronic Myeloid Leukemia | Data not specified |
| SKBR3 | Human Breast Cancer | Data not specified |
IC50 values for RB1 were described as comparable to the standard drug cisplatin, though specific numerical values were not provided in the source material. nih.gov
The inhibitory effects of these compounds on cancer cell growth are observed to be concentration-dependent. nih.gov Studies demonstrate that as the concentration of the quinazoline derivative increases, the inhibition of cancer cell proliferation becomes more pronounced. This dose-response relationship is a critical aspect of preclinical evaluation, establishing the compound's potency. For instance, the inhibitory activity of certain hydroxycoumarins was found to be concentration-dependent. nih.gov Similarly, a novel P-gp inhibitor with a quinazoline scaffold, designated 12k, showed potent activity in reversing doxorubicin (B1662922) resistance in K562/A02 cells with an EC50 value of 57.9 ± 3.5 nM. acs.orgnih.gov
In Vivo Efficacy Studies in Disease Models
Following promising in vitro results, research has progressed to in vivo studies to assess the efficacy of these compounds in living organisms, which provides a more comprehensive understanding of their potential therapeutic effects.
In vivo studies have substantiated the antitumor potential of 6,7-dimethoxy-N-phenylquinazolin-4-amine derivatives. The potent derivative RB1 was evaluated for its anti-tumor effect on an Ehrlich Ascites Carcinoma (EAC) tumor model. nih.gov The findings revealed that RB1 significantly reduced the secretion of ascites fluid and inhibited the proliferation of tumor cells, which in turn increased the life span of the tumor-bearing mice. nih.govresearchgate.net
Furthermore, ex vivo biodistribution studies have been performed using a radiolabeled version of a related compound, 4-N-(3-bromoanilino)-6,7-dimethoxyquinazoline ([11C]PD153035), in nude mice bearing human tumor xenografts. urfu.ru These studies help to understand the accumulation of the compound in tumor tissues compared to other organs. urfu.ru
Table 2: Summary of In Vivo Tumor Growth Inhibition Studies
| Compound/Derivative | Animal Model | Key Findings |
|---|---|---|
| RB1 | EAC Tumor Model (Mice) | Significantly reduced ascites secretion and tumor cell proliferation; increased life span. nih.govresearchgate.net |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The anti-angiogenic potential of the derivative RB1 was investigated through in vivo models. nih.gov A significant anti-angiogenic effect was observed, evidenced by reduced vessel sprouting in the peritoneum of treated mice. nih.gov This effect was further confirmed using the chorioallantoic membrane (CAM) model, where RB1 induced an avascular zone, indicating a disruption in new blood vessel formation. nih.govresearchgate.net These results suggest that the antitumor activity of this class of compounds may be partially due to their ability to inhibit angiogenesis. nih.govresearchgate.net
Beyond oncology, derivatives of 6,7-dimethoxyquinazoline have been explored for their neuroprotective properties. A study focused on novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives containing amino acid and dipeptide residues to investigate their cerebroprotective effects. chimicatechnoacta.ru In a rat model of cerebral ischemia, created by occluding the middle cerebral artery, several of these compounds demonstrated pronounced cerebrotropic activity. chimicatechnoacta.ru The evaluation showed that these derivatives could reduce the area of brain necrosis, suggesting a protective effect against ischemic damage. chimicatechnoacta.ru
Antiamyloid Activity in Alzheimer's Disease Models
The aggregation of amyloid-β (Aβ) peptides into senile plaques is a primary pathological hallmark of Alzheimer's disease. Consequently, inhibiting this process is a major therapeutic strategy. Derivatives of the 6,7-dimethoxyquinazoline scaffold have been investigated for their ability to interfere with Aβ aggregation.
A recent study focused on a specific derivative, N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01), utilizing computational methods to predict its interaction with Aβ. nih.gov Molecular docking studies revealed that TKM01 exhibited a higher binding affinity with amyloid-β compared to several nonsteroidal anti-inflammatory drugs (NSAIDs) that are known to inhibit Aβ accumulation. nih.gov The stability of the resulting TKM01-Aβ complex was further confirmed through molecular dynamic (MD) simulations, suggesting a strong and stable interaction that could interfere with the aggregation process. nih.gov
Broader studies on related compounds with the 6,7-dimethoxyquinazoline core support this potential. Investigations into derivatives of 6,7-dimethoxyquinazoline-4(3H)-one, a closely related structure, have demonstrated moderate antiamyloid properties. bmpcjournal.rueco-vector.combohrium.com In in vitro assays using the Congo red method, these compounds were found to reduce the aggregation of β-amyloid particles (fragment 1-42) by more than 50%. bmpcjournal.rueco-vector.combohrium.com While this inhibitory activity was less potent than the reference compound GV-791, it confirms the capacity of the 6,7-dimethoxyquinazoline skeleton to disrupt amyloid aggregation. bmpcjournal.rueco-vector.com
Further evidence for the utility of the quinazoline scaffold comes from studies on isomeric 2,4-diaminoquinazolines. These investigations have led to the identification of highly potent inhibitors of both Aβ40 and Aβ42 aggregation, with some derivatives demonstrating activity in the nanomolar range. nih.gov This highlights the significant potential of the quinazoline template in the design of novel and effective antiamyloid agents. nih.gov
| Compound/Class | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) | Molecular Docking & MD Simulation | High binding affinity to Amyloid-β; stable protein-ligand complex formed. | nih.gov |
| 6,7-dimethoxyquinazoline-4(3H)-one derivatives | In vitro (Congo Red Assay) | Reduced aggregation of β-amyloid (1-42) by more than 50%. | bmpcjournal.rueco-vector.combohrium.com |
| N4-(4-bromobenzyl)quinazoline-2,4-diamine | In vitro (ThT Fluorescence) | Potent Aβ40 aggregation inhibitor (IC50 ≈ 80 nM). | nih.gov |
| N2-(4-bromobenzyl)quinazoline-2,4-diamine | In vitro (ThT Fluorescence) | Potent dual Aβ40/42 aggregation inhibitor (IC50 ≈ 1.7 µM). | nih.gov |
Selectivity Profiling Against Related Biological Targets
In the context of Alzheimer's disease, a multi-target approach is often considered beneficial. Besides amyloid aggregation, other key biological targets include enzymes like acetylcholinesterase (AChE), which is involved in the cholinergic deficit observed in patients.
The derivative TKM01 has been evaluated for its activity against such related targets. nih.gov An in vitro assay demonstrated that TKM01 possesses inhibitory activity against AChE. nih.gov This finding was substantiated in an in vivo model using zebrafish larvae, where treatment with TKM01 led to a reduction in AChE levels. nih.gov Furthermore, prior research has indicated that the broader class of 4-anilinoquinazolines, to which this compound belongs, can inhibit Glycogen synthase kinase 3 beta (GSK-3β), another enzyme implicated in Alzheimer's pathology. nih.gov
Similarly, studies on the related 6,7-dimethoxyquinazoline-4(3H)-one derivatives also included evaluation of their anticholinesterase activity. bmpcjournal.rueco-vector.combohrium.com Using the Ellman reagent method, these compounds were confirmed to inhibit AChE in vitro, with IC50 values ranging from 1.8±0.36 mg/ml to 4.2±0.96 mg/ml. bmpcjournal.rueco-vector.combohrium.com Certain derivatives containing glycylglycine (B550881) and glycylleucine residues demonstrated particularly notable activity, surpassing that of the reference drug donepezil (B133215) in their ability to inhibit acetylcholinesterase. bmpcjournal.rueco-vector.combohrium.com This dual-activity profile, targeting both amyloid aggregation and the cholinergic system, makes the 6,7-dimethoxyquinazoline scaffold a compelling candidate for the development of multi-target anti-Alzheimer's agents.
| Compound/Class | Target | Key Findings | Reference |
|---|---|---|---|
| N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) | Acetylcholinesterase (AChE) | Demonstrated inhibitory action in vitro and reduced AChE levels in vivo (zebrafish). | nih.gov |
| Glycogen synthase kinase 3 beta (GSK-3β) | Parent 4-anilinoquinazoline class shows inhibitory effects. | nih.gov | |
| 6,7-dimethoxyquinazoline-4(3H)-one derivatives | Acetylcholinesterase (AChE) | In vitro inhibition with IC50 values from 1.8 to 4.2 mg/ml. | bmpcjournal.rueco-vector.combohrium.com |
Pharmacokinetic and Metabolic Profiles in Research Context
Absorption Characteristics and Modulators6.2. Distribution Patterns in Biological Systems6.3. Metabolic Pathways and Enzyme Interactions6.3.1. Phase I and Phase II Biotransformation Reactions6.3.2. Impact on Drug Exposure and Toxicity6.4. Excretion Pathways
Further research and specific preclinical studies would be required to characterize the pharmacokinetic profile of 6,7-dimethoxy-N-phenylquinazolin-4-amine.
Mechanisms of Drug Resistance and Reversal Strategies
Understanding Multidrug Resistance (MDR) Phenotypes
Multidrug resistance (MDR) is a phenomenon whereby cancer cells exhibit simultaneous resistance to a variety of structurally and mechanistically unrelated anticancer drugs. A primary driver of this phenotype is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels.
One of the most well-characterized ABC transporters is P-glycoprotein (P-gp), encoded by the ABCB1 gene. Overexpression of P-gp is a major obstacle in cancer chemotherapy. Research into derivatives of 6,7-dimethoxy-N-phenylquinazolin-4-amine has led to the development of potent P-gp inhibitors. A notable example is the derivative N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine, referred to as compound 12k . This compound has demonstrated a high potency in reversing P-gp-mediated MDR. nih.govresearchgate.net
Reversal of P-gp Mediated Resistance
Derivatives of 6,7-dimethoxy-N-phenylquinazolin-4-amine have been investigated for their ability to reverse P-gp mediated resistance through various mechanisms.
Enhancement of Intracellular Drug Accumulation
A key mechanism by which P-gp inhibitors reverse MDR is by increasing the intracellular accumulation of chemotherapeutic drugs in resistant cancer cells. Compound 12k has been shown to significantly increase the accumulation of doxorubicin (B1662922), a common chemotherapy drug and a P-gp substrate, in P-gp-overexpressing K562/A02 cells. nih.govresearchgate.net This indicates that the compound effectively blocks the efflux function of P-gp, allowing the cytotoxic agent to reach its intracellular target. Furthermore, it has been observed that 12k can block the efflux of Rhodamine 123, another P-gp substrate, from these multidrug-resistant cells. nih.govresearchgate.net
Modulation of P-gp ATPase Activity
The function of P-gp as a drug efflux pump is fueled by the hydrolysis of ATP, a process carried out by its ATPase domain. Modulation of this ATPase activity can impact the transporter's function. P-gp inhibitors can either stimulate or inhibit this activity. Compound 12k has been found to suppress the P-gp ATPase activity in K562/A02 MDR cells. nih.govresearchgate.net This suppression of ATPase activity is a crucial aspect of its mechanism for reversing P-gp-mediated drug resistance.
Reversal of BCRP/ABCG2 Mediated Resistance
A study investigating N-carboranyl quinazoline (B50416) derivatives identified a compound, N-(closo-1,7-dicarbadodecaboran(12)-9-yl)-6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-quinazolin-4-amine (DMQCd ), as a potent inhibitor of ABCG2. nih.gov This compound exhibited a strong inhibitory effect on ABCG2 in the lower nanomolar ranges and was capable of reversing BCRP-mediated multidrug resistance. nih.gov Molecular docking studies suggest that these carboranyl quinazoline derivatives bind within the inner binding site of the ABCG2 transporter. nih.gov
Table 1: Investigated Compounds and their MDR Reversal Activity
| Compound | Target Transporter | Mechanism of Action |
| 12k | P-gp (ABCB1) | Enhances intracellular drug accumulation, Modulates P-gp ATPase activity |
| DMQCd | BCRP (ABCG2) | Reverses BCRP-mediated multidrug resistance |
Strategies to Overcome Acquired Kinase Inhibitor Resistance
The 4-anilinoquinazoline (B1210976) scaffold, of which 6,7-dimethoxy-N-phenylquinazolin-4-amine is a member, is the basis for several clinically important epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib (B1684475) and erlotinib (B232). While these drugs can be highly effective, acquired resistance almost inevitably develops, limiting their long-term efficacy.
The most common mechanism of acquired resistance to first-generation EGFR TKIs is the acquisition of a secondary mutation in the EGFR kinase domain, most notably the T790M "gatekeeper" mutation. researchgate.netnih.govgustaveroussy.fr This mutation increases the affinity of the kinase for ATP, reducing the binding of competitive inhibitors.
Strategies to overcome this acquired resistance include:
Development of Next-Generation TKIs: Third-generation EGFR inhibitors, such as osimertinib, have been designed to selectively and irreversibly target the T790M mutant form of EGFR while sparing the wild-type receptor, thereby reducing toxicities. researchgate.netnih.govgustaveroussy.fr
Combination Therapies: Combining EGFR TKIs with other targeted agents is another promising strategy. For instance, in cases of MET amplification, another resistance mechanism, combining an EGFR inhibitor with a MET inhibitor has shown clinical benefit. nih.govnih.gov Dual targeting of EGFR with a combination of afatinib (B358) (a second-generation TKI) and cetuximab (an EGFR-targeting monoclonal antibody) has also been effective in patients who have developed resistance. nih.gov
Targeting Downstream Signaling Pathways: Resistance can also emerge through the activation of bypass signaling pathways that are independent of EGFR. Targeting downstream effectors in these pathways, such as those in the PI3K/AKT/mTOR pathway, represents a rational approach to overcoming resistance. nih.gov
Allosteric Inhibitors: For resistance mutations that alter the ATP-binding site, such as the C797S mutation that confers resistance to third-generation TKIs, the development of allosteric inhibitors that bind to a different site on the kinase is an active area of research. nih.govnih.gov
While specific studies on overcoming kinase inhibitor resistance for 6,7-dimethoxy-N-phenylquinazolin-4-amine itself are not available, the broader strategies developed for the 4-anilinoquinazoline class of drugs provide a clear roadmap for future research and development in this area.
Computational and in Silico Studies
Molecular Docking Investigations of Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its receptor, providing insights into the binding affinity and the key residues involved in the interaction. For quinazoline (B50416) derivatives, including 6,7-dimethoxy-N-phenylquinazolin-4-amine, molecular docking has been instrumental in identifying their potential as inhibitors of various protein kinases, particularly Epidermal Growth Factor Receptor (EGFR).
Derivatives of 6,7-dimethoxy-N-phenylquinazolin-4-amine are frequently investigated as inhibitors of EGFR tyrosine kinase, where they compete with adenosine (B11128) triphosphate (ATP) for its binding site. Molecular docking studies have shown that the quinazoline scaffold is a critical feature for this inhibitory activity. The 6,7-dimethoxy substitutions on the quinazoline ring are considered compatible with good activity, and these groups can target different regions within the ATP-binding site of the protein kinase domain to create selective molecules. biorxiv.org
Docking analyses of related quinazoline compounds into the ATP pocket of EGFR have revealed that these molecules can adopt a binding mode similar to that of known inhibitors. nih.gov The interactions typically involve the formation of hydrogen bonds between the quinazoline core and key amino acid residues in the hinge region of the kinase domain, such as Met793. researchgate.net Furthermore, hydrophobic interactions with residues in the vicinity of the binding site contribute to the stability of the ligand-protein complex. researchgate.net
The analysis of protein-ligand interactions provides a detailed understanding of the forces that govern the binding of a ligand to its target protein. For 6,7-dimethoxy-N-phenylquinazolin-4-amine and its analogues, these analyses have highlighted the importance of specific interactions for their biological activity.
Key interactions identified through these studies include:
Hydrogen Bonding: The nitrogen atoms in the quinazoline ring act as hydrogen bond acceptors, forming crucial interactions with backbone atoms of residues in the hinge region of the kinase. frontiersin.org
Hydrophobic Interactions: The phenyl group and the methoxy (B1213986) groups at the 6 and 7 positions engage in hydrophobic interactions with nonpolar residues within the binding pocket, enhancing the binding affinity. nih.gov
Pi-Interactions: The aromatic rings of the quinazoline and phenyl moieties can participate in pi-pi stacking or pi-cation interactions with aromatic or charged residues in the active site. researchgate.netnih.gov
These interactions collectively determine the binding energy and the inhibitory potency of the compound. The data from these studies are often presented in tables summarizing the interacting residues, bond distances, and calculated binding energies.
| Interacting Residue | Interaction Type |
| Met793 | Hydrogen Bond |
| Leu718 | Hydrophobic |
| Val726 | Hydrophobic |
| Ala743 | Hydrophobic |
| Lys745 | Pi-Cation |
| Leu844 | Hydrophobic |
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for studying the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov For N-phenylquinazolin-4-amine derivatives, DFT calculations have been used to optimize their molecular geometry and to compute various electronic properties that are relevant to their biological activity. researchgate.net
DFT studies can provide insights into the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO is an indicator of the chemical reactivity and stability of the molecule. These calculations help in understanding the electronic aspects of the ligand-receptor interactions and can be used to refine the parameters for molecular mechanics force fields used in docking and molecular dynamics simulations.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For 6,7-dimethoxy-N-phenylquinazolin-4-amine and its derivatives, MD simulations can provide valuable information about the conformational flexibility of the molecule and the stability of its complex with a target protein. nih.gov
By simulating the behavior of the ligand-protein complex in a solvated environment, MD can reveal:
The dynamic stability of the binding pose predicted by molecular docking.
The key protein-ligand interactions that are maintained throughout the simulation.
The conformational changes in both the ligand and the protein upon binding.
The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the system and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov For N-phenylquinazolin-4-amine derivatives, 3D-QSAR models have been developed to understand the structural requirements for their inhibitory activity against EGFR. nih.govnih.gov
These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. The models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent inhibitors. A study on a series of 76 N-phenylquinazolin-4-amine inhibitors of EGFR kinase demonstrated that a structure-based QM-QSAR model showed good performance and was more predictive than other standard QSAR methodologies. researchgate.netnih.gov
In Silico Prediction of Biological Activities
In silico methods are increasingly used to predict the biological activities of chemical compounds, including their potential therapeutic effects and off-target interactions. For quinazoline derivatives, various in silico tools and databases are employed to predict their anticancer activity and other potential biological effects. rjpbr.comnih.gov
These predictions are often based on the similarity of the compound's structure to known active molecules or on the use of machine learning models trained on large datasets of bioactive compounds. The in vitro and in silico results are often in good agreement, validating the use of computational predictions in the early stages of drug discovery. nih.gov
| Compound | Predicted Activity | Target |
| 6,7-dimethoxy-N-phenylquinazolin-4-amine | Anticancer | EGFR |
| Erlotinib (B232) | Anticancer | EGFR |
Therapeutic Applications and Future Research Directions
Potential in Oncology: Targeted Cancer Therapy
The foundational structure of 6,7-dimethoxy-N-phenylquinazolin-4-amine is integral to several well-established anticancer agents. rjsocmed.commdpi.com This scaffold is a key component of tyrosine kinase inhibitors (TKIs), which block critical signaling pathways responsible for cancer cell proliferation and survival. rjsocmed.com Several FDA-approved drugs for non-small cell lung cancer, such as gefitinib (B1684475), afatinib (B358), and dacomitinib, are derivatives of the N-phenylquinazolin-4-amine core, highlighting its clinical significance. mdpi.com
Research has focused on synthesizing novel analogs to enhance potency and target specificity. Studies have shown that derivatives of this compound exhibit significant cytotoxic activity against a wide range of human tumor cell lines. rjsocmed.com For instance, certain 5,6,7-trimethoxy-N-phenyl-4-aminoquinazoline derivatives have demonstrated potent anticancer effects against PC3 (prostate), BGC823 (gastric), and Bcap37 (breast) cancer cells, with one compound, 6x, showing IC₅₀ values of 6.2, 3.2, and 3.1 μM, respectively. nih.gov This compound was also found to induce apoptosis in PC3 cells. nih.gov Other research has focused on developing dual inhibitors, such as those targeting both VEGFR-2 and HDAC, or inhibiting the PI3K/Akt/mTOR signaling network, which is often dysregulated in cancer. frontiersin.org The Wnt/β-catenin signaling pathway, crucial in the etiology of many cancers, has also been a target, with novel 8-methoxyquinazoline (B3282709) derivatives designed to inhibit the β-catenin/TCF4 protein-protein interaction. frontiersin.org
| Derivative Type | Cancer Cell Line(s) | Key Findings |
| Novel quinazoline (B50416) derivatives (structurally similar to erlotinib) | 60 human tumor cell lines, including MCF7 (breast) | Compounds 9f, 9o, and 9s were active; 9f was the most potent. rjsocmed.com |
| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazolines | PC3 (prostate), BGC823 (gastric), Bcap37 (breast) | Compound 6x showed IC₅₀ values of 6.2 µM (PC3), 3.2 µM (BGC823), and 3.1 µM (Bcap37) and induced apoptosis. nih.gov |
| 8-methoxyquinazoline derivatives | HCT116 (colon), HepG2 (liver) | Designed to inhibit the β-catenin/TCF4 interaction, showing cytotoxic potential. frontiersin.org |
| Aminopyrimidinyl-4-morpholino-pyridinylquinazolin-7-amine derivatives | Not specified | Investigated as new inhibitors of the PI3Kα enzyme in the PI3K/Akt/mTOR pathway. frontiersin.org |
Immunomodulatory Potential in Autoimmune Disorders
Recent studies have highlighted the immunomodulatory capabilities of quinazoline derivatives, suggesting their potential use in treating autoimmune diseases. These conditions are often driven by chronic inflammation and aberrant immune responses. nih.govmdpi.com Research has shown that certain quinazoline compounds can act as potent anti-inflammatory agents by inhibiting key signaling pathways, such as nuclear factor-kappa B (NF-κB), which plays a central role in the inflammatory response. nih.govnih.gov
One specific quinazoline derivative, N4-(4-phenoxyphenethyl)quinazoline-4,6-diamine (QNZ), has been investigated for its effects on systemic lupus erythematosus (SLE) and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. nih.govtsijournals.com In studies using a mouse model of lupus, QNZ treatment was found to mitigate the severity of the disease by inhibiting the activation of B cells and the formation of plasma cells. nih.govmdpi.com In the EAE model, prophylactic administration of QNZ suppressed the differentiation of pathogenic Th1 and Th17 cells, leading to reduced neuroinflammation and demyelination. tsijournals.com These findings suggest that by modulating specific components of the immune system, quinazoline derivatives could offer a promising therapeutic strategy for a range of autoimmune disorders. nih.govacs.org
| Derivative/Compound | Autoimmune Model | Mechanism/Key Findings |
| N4-(4-phenoxyphenethyl)quinazoline-4,6-diamine (QNZ) | Systemic Lupus Erythematosus (SLE) in MRL/lpr mice | Inhibited B cell activation and plasma cell formation, ameliorating disease severity. nih.govmdpi.com |
| N4-(4-phenoxyphenethyl)quinazoline-4,6-diamine (QNZ) | Experimental Autoimmune Encephalomyelitis (EAE) in mice | Suppressed differentiation of Th1 and Th17 cells, reducing neuroinflammation and demyelination. tsijournals.com |
| Pyrazolo[1,5-a]quinazolines | In vitro (LPS-induced THP-1Blue cells) | Inhibited NF-κB transcriptional activity, with some compounds identified as potential ligands for MAP kinases (ERK2, p38α, JNK3). nih.gov |
Neuroprotective Applications (e.g., Alzheimer's Disease, Ischemia)
Derivatives of the 6,7-dimethoxyquinazoline (B1622564) structure have shown significant promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's and cerebral ischemia. These conditions are characterized by neuronal cell death and cognitive decline. Research has focused on synthesizing novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives that incorporate neuroactive amino acids and dipeptides to enhance their cerebroprotective properties.
In a study evaluating these derivatives in a rat model of cerebral ischemia, several compounds demonstrated pronounced cerebrotropic activity, effectively reducing the area of brain necrosis. Another study investigated the potential of these compounds for Alzheimer's disease by assessing their ability to inhibit acetylcholinesterase (AChE) and prevent the aggregation of β-amyloid particles, two key pathological hallmarks of the disease. The results indicated that these derivatives are effective inhibitors of AChE and also possess moderate anti-amyloid properties. Specifically, compounds containing glycylglycine (B550881) and glycylleucine residues showed the highest level of activity, even surpassing the reference drug donepezil (B133215) in their ability to inhibit AChE.
| Derivative Type | Disease Model | Key Findings |
| 6,7-dimethoxyquinazolin-4(3H)-one derivatives with amino acid/dipeptide residues | Cerebral Ischemia (rat model) | Compounds 3i, 3j, and 3k showed the most pronounced cerebroprotective activity, reducing brain necrosis. |
| 6,7-dimethoxyquinazolin-4(3H)-one derivatives with amino acid/dipeptide residues | Alzheimer's Disease (in vitro) | Inhibited acetylcholinesterase (IC₅₀ range: 1.8-4.2 mg/ml) and reduced β-amyloid aggregation by over 50%. |
Anti-Infective and Antimicrobial Potential
The 6,7-dimethoxy-N-phenylquinazolin-4-amine scaffold has been a fruitful starting point for the development of potent anti-infective agents. Researchers have synthesized and evaluated numerous derivatives against a variety of pathogens, including bacteria, fungi, and parasites.
One of the most significant applications has been in the search for new antimalarial drugs. An extensive study involving the synthesis of approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines led to the discovery of a highly promising lead compound, 6,7-dimethoxy-N⁴-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (designated SSJ-717), which exhibited high antimalarial activity.
In the realm of antibacterial and antifungal research, various N,2-diphenylquinazolin-4-amine derivatives have shown moderate to good activity. For example, specific compounds demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Staphylococcus aureus, as well as remarkable antifungal activity against Candida albicans. This broad-spectrum potential makes the quinazoline core an attractive target for developing novel treatments to combat infectious diseases.
| Derivative Type | Pathogen(s) | Key Findings |
| 6,7-dimethoxyquinazoline-2,4-diamines | Plasmodium falciparum (Malaria) | Discovery of SSJ-717, a lead compound with high antimalarial activity. |
| N,2-diphenylquinazolin-4-amine derivatives | P. aeruginosa, S. aureus (Bacteria) | Compound 3g showed high activity against P. aeruginosa (MIC 0.0625 mg/mL); compound 3f was potent against S. aureus (MIC 0.0078 mg/mL). |
| N,2-diphenylquinazolin-4-amine derivatives | Candida albicans (Fungus) | Compounds 3c and 3g exhibited the least MIC (0.0625 mg/mL), showing remarkable antifungal activity. |
Role in Combating Multidrug Resistance
One of the most critical challenges in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. A primary mechanism behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cell.
Derivatives of 6,7-dimethoxy-N-phenylquinazolin-4-amine have been specifically designed to counteract this mechanism. Research has led to the development of potent P-gp inhibitors that can reverse MDR. A notable example is a novel inhibitor, designated "12k," derived from N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine. nih.govnih.gov This compound demonstrated high potency in reversing doxorubicin (B1662922) resistance in K562/A02 cancer cells, with an EC₅₀ value of 57.9 nM. nih.govnih.gov It works by increasing the intracellular accumulation of chemotherapy drugs and inhibiting the ATPase activity of the P-gp pump. nih.gov Similarly, another derivative with a phthalazinone scaffold, "compound 26," also showed high potency as a P-gp inhibitor with an EC₅₀ of 46.2 nM. These findings underscore the potential of these compounds to be used as adjuvants in chemotherapy to restore the efficacy of existing anticancer drugs.
| Compound/Derivative | Target | Key Findings |
| Compound 12k (quinazoline scaffold) | P-glycoprotein (P-gp) | Potently reverses doxorubicin resistance in K562/A02 cells (EC₅₀ = 57.9 nM) with low cytotoxicity. nih.govnih.gov |
| Compound 26 (phthalazinone scaffold) | P-glycoprotein (P-gp) | Effectively reverses MDR in K56/A02 cells (EC₅₀ = 46.2 nM). |
Development of Novel Analogs with Improved Efficacy and Selectivity
A central theme in the research surrounding 6,7-dimethoxy-N-phenylquinazolin-4-amine is the continuous development of novel analogs to enhance therapeutic efficacy and target selectivity. This process of structural modification, often guided by structure-activity relationship (SAR) studies, aims to optimize the pharmacological profile of the lead compound.
Strategies for developing these new analogs include:
Substitution at Various Positions: Researchers systematically introduce different chemical groups at various positions on the quinazoline ring and the N-phenyl moiety. For example, in the development of anticancer agents, modifications are made to improve binding to specific kinase domains or other protein targets. rjsocmed.comnih.gov
Hybrid Molecule Design: This approach involves combining the quinazoline scaffold with other pharmacologically active motifs. This can create hybrid molecules with dual modes of action, such as compounds that inhibit both VEGFR-2 and HDACs, or combine kinase inhibition with the ability to overcome multidrug resistance. frontiersin.org
Scaffold Hopping: In some cases, slight modifications to the core structure, such as creating phthalazinone derivatives, can lead to improved potency and different pharmacological properties while maintaining the essential binding interactions of the original quinazoline scaffold.
These synthetic efforts have successfully produced compounds like the antimalarial agent SSJ-717 and the potent P-gp inhibitor 12k, demonstrating that targeted chemical modifications can significantly improve the therapeutic potential of the 6,7-dimethoxy-N-phenylquinazolin-4-amine core. nih.gov
Exploration of Combination Therapies
The exploration of combination therapies is a logical and promising extension of the research into 6,7-dimethoxy-N-phenylquinazolin-4-amine derivatives. This approach, which involves using two or more therapeutic agents, is a cornerstone of modern cancer treatment and is being investigated for other complex diseases.
The most direct application for combination therapy involving these derivatives is in overcoming multidrug resistance in cancer. nih.gov P-gp inhibitors like compound 12k are not designed to be used as standalone treatments but rather in conjunction with conventional chemotherapy drugs such as doxorubicin. nih.govnih.gov By inhibiting the P-gp efflux pump, the quinazoline derivative allows the chemotherapeutic agent to accumulate within the cancer cells to cytotoxic levels, thereby restoring its effectiveness. nih.gov
Beyond MDR, there is potential for other combination strategies. For example, a targeted TKI derived from the quinazoline scaffold could be combined with immunotherapy to attack cancer through two different mechanisms. Similarly, in the treatment of bladder cancer, the combination of the quinazoline-based drug gefitinib with the anti-diabetic drug metformin (B114582) has been shown to synergistically inhibit cancer cell proliferation by targeting both the EGFR signaling pathway and cellular metabolism. frontiersin.org The development of these multi-pronged therapeutic strategies represents a key direction for future research.
Translational Research Perspectives for Clinical Development
Translational research for quinazoline-based compounds, particularly derivatives of the 6,7-dimethoxy-N-phenylquinazolin-4-amine scaffold, is primarily focused on oncology. The overarching goal is to bridge the gap between preclinical discoveries and clinical applications, ultimately developing novel therapeutic agents that can overcome the limitations of existing cancer treatments. The key perspectives for the clinical development of these compounds revolve around their potential as targeted therapy agents and their ability to combat multidrug resistance.
A significant area of investigation involves the synthesis and evaluation of novel derivatives designed to inhibit specific molecular targets crucial for cancer cell proliferation and survival. rjsocmed.comrjsocmed.com Research has demonstrated that modifications to the quinazoline core can yield potent inhibitors of protein kinases, which are often dysregulated in various cancers. mdpi.com For instance, certain 4-anilinoquinazoline (B1210976) derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are key drivers of tumor growth and angiogenesis. ijcce.ac.ir
The clinical translation of these findings involves a multi-step process. Initially, promising compounds identified in vitro are subjected to further preclinical evaluation in animal models to assess their efficacy and pharmacokinetic profiles. For example, a novel P-glycoprotein (P-gp) inhibitor with a quinazoline scaffold, identified as compound 12k, demonstrated a good half-life and oral bioavailability in in vivo studies. nih.gov Such favorable pharmacokinetic properties are crucial for a compound to be considered for clinical development.
Furthermore, a critical aspect of the translational perspective is addressing the challenge of multidrug resistance (MDR), a major obstacle in cancer chemotherapy. nih.govacs.org P-glycoprotein-mediated MDR is a common mechanism by which cancer cells evade the effects of cytotoxic agents. nih.govacs.org Research into N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine derivatives has identified potent P-gp inhibitors that can reverse doxorubicin resistance in cancer cell lines. nih.govacs.org The clinical potential here lies in using these quinazoline derivatives as adjuncts to conventional chemotherapy, thereby restoring the efficacy of existing anticancer drugs.
Future research directions will likely focus on optimizing the lead compounds to enhance their potency and selectivity. This includes structure-activity relationship (SAR) studies to guide the design of next-generation inhibitors. Additionally, the exploration of these compounds for other therapeutic areas, such as neurodegenerative diseases, is an emerging field, with some 6,7-dimethoxyquinazolin-4(3H)-one derivatives showing potential cerebroprotective activity. researchgate.net
The successful clinical development of 6,7-dimethoxy-N-phenylquinazolin-4-amine derivatives will depend on rigorous preclinical validation, well-designed clinical trials, and a deeper understanding of their mechanisms of action. The identification of predictive biomarkers to select patient populations most likely to respond to these targeted agents will also be a critical component of their translational journey.
Detailed Research Findings from Preclinical Studies
The following tables summarize key findings from various preclinical studies on derivatives of the 6,7-dimethoxy-quinazolin-4-amine scaffold, highlighting their anticancer and enzyme inhibitory activities.
Table 1: In Vitro Anticancer Activity of Quinazoline Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6x | 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline | PC3 (Prostate) | 6.2 ± 0.9 | nih.gov |
| BGC823 (Gastric) | 3.2 ± 0.1 | nih.gov | ||
| Bcap37 (Breast) | 3.1 ± 0.1 | nih.gov | ||
| 6b | 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline | PC3 (Prostate) | 5.8 | nih.gov |
| 6e | 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline | A431 (Skin) | 9.8 | nih.gov |
| 8a | 4-anilinoquinazoline | A431 (Skin) | 2.62 | ijcce.ac.ir |
| 18 | Quinazoline derivative | MGC-803 (Gastric) | 0.85 | mdpi.com |
Table 2: Enzyme Inhibitory Activity of Quinazoline Derivatives
| Compound ID | Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |
| 12n | 6,7-dimethoxy-4-anilinoquinoline | c-Met | 0.030 ± 0.008 | nih.gov |
Table 3: Reversal of Multidrug Resistance by a Quinazoline Derivative
| Compound ID | Derivative Class | Activity | EC₅₀ (nM) | Reference |
| 12k | N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine | Reversing doxorubicin resistance | 57.9 ± 3.5 | nih.govacs.org |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
